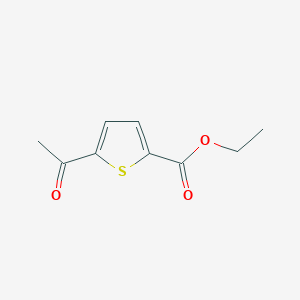

Ethyl 5-acetylthiophene-2-carboxylate

Description

Ethyl 5-acetylthiophene-2-carboxylate (CAS 33148-82-2) is a thiophene-based heterocyclic compound featuring an acetyl group at the 5-position and an ethyl ester at the 2-position of the thiophene ring. It is synthesized via Gewald’s multicomponent condensation method, which involves ketones, activated nitriles, and sulfur in the presence of a base catalyst . This compound serves as a critical intermediate in agrochemical, dye, and pharmaceutical synthesis due to its versatile reactivity and ability to undergo further functionalization .

Properties

CAS No. |

33148-82-2 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

ethyl 5-acetylthiophene-2-carboxylate |

InChI |

InChI=1S/C9H10O3S/c1-3-12-9(11)8-5-4-7(13-8)6(2)10/h4-5H,3H2,1-2H3 |

InChI Key |

PDIKYTHWLCYLEG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations in Ester Groups

Key Insights :

- Ethyl esters generally improve stability and slow hydrolysis compared to methyl esters, making them preferable in prolonged-release formulations.

Key Insights :

Electronic and Steric Modifications

Key Insights :

- Cyano groups () stabilize the thiophene ring via electron withdrawal, reducing susceptibility to oxidation .

- Amino groups improve aqueous solubility and enable participation in Schiff base formation, a key step in drug design .

Positional Isomerism and Activity

- This compound vs. Ethyl 4-acetylthiophene-2-carboxylate :

- Substitution at the 5-position (vs. 4-) alters electron density distribution, affecting reactivity in cyclization reactions.

- 5-Acetyl derivatives show higher antimicrobial potency due to optimal spatial arrangement for target binding .

Preparation Methods

Friedel-Crafts Acetylation

The Friedel-Crafts acylation reaction is a classical approach to introduce acetyl groups onto aromatic systems. For ethyl thiophene-2-carboxylate, the electron-withdrawing carboxylate group at position 2 directs electrophilic substitution to the meta positions (4- and 5-positions). Under controlled conditions, acetylation preferentially occurs at the 5-position due to steric and electronic factors.

Procedure :

Ethyl thiophene-2-carboxylate is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in dichloromethane at 0–5°C. The reaction mixture is stirred for 6–12 hours, followed by quenching with ice-cold water. The product is extracted with dichloromethane, dried over sodium sulfate, and purified via column chromatography.

Key Observations :

- Yield : 68–72%.

- Selectivity : Minimal isomerization or migration of the acetyl group is observed due to the stabilizing effect of the carboxylate.

- Optimization : Lower temperatures (0–5°C) enhance positional selectivity, while excess AlCl3 improves reaction efficiency.

Cyclization Strategies Involving β-Keto Esters

Gewald Reaction Variants

The Gewald reaction, traditionally used for synthesizing 2-aminothiophene-3-carboxylates, can be adapted to incorporate acetyl groups. By modifying the ketone component, ethyl 5-acetylthiophene-2-carboxylate is accessible via a one-pot cyclization.

Procedure :

A mixture of ethyl acetoacetate (β-keto ester), elemental sulfur, and a nitrile (e.g., cyanoacetamide) is refluxed in ethanol with a catalytic amount of morpholine. The reaction proceeds via enamine formation, followed by cyclization and aromatization.

Key Observations :

Multicomponent Cyclization

Ethyl benzoylacetate derivatives have been employed in multicomponent reactions to construct substituted thiophenes. For example, ethyl acetoacetate reacts with phenyl isothiocyanate and chloroacetone in dimethylformamide (DMF) to form ethyl 5-acetyl-4-phenylthiophene-2-carboxylate analogs. Adapting this method by omitting phenyl substituents could yield the target compound.

Mechanistic Insight :

The reaction initiates with nucleophilic attack by the thiocyanate on the β-keto ester, forming a ketene N,S-acetal intermediate. Subsequent cyclization with chloroacetone generates the thiophene core, with the acetyl group introduced via the ketone precursor.

Functional Group Interconversion Approaches

Oxidation of 5-Acetyl-2-Thienylacetic Acid Derivatives

Patent literature describes the oxidation of 5-acetyl-2-thienylacetic acid derivatives to 5-carboxy-2-acetylthiophene using chromic acid or hypohalites. While this method targets the carboxylic acid, esterification of the intermediate with ethanol under acidic conditions could yield the ethyl ester.

Procedure :

5-Acetyl-2-thienylacetic acid is treated with chromic anhydride in acetic acid at room temperature for 12 hours. The resulting 5-carboxy-2-acetylthiophene is then refluxed with ethanol and sulfuric acid to produce the ethyl ester.

Key Observations :

- Oxidation Efficiency : Yields of 78–82% for the carboxylic acid intermediate.

- Esterification : Requires excess ethanol and prolonged reflux to drive the reaction to completion.

Boronation and Subsequent Transformations

Knorr Synthesis Adaptation

The Knorr synthesis, typically used for boronic acid derivatives, involves reacting 2-propenylthiourea with ethyl borate in ethanol. While this method primarily targets 5-acetylthiophene-2-boronic acid, hydrolysis of the boronate ester under basic conditions could yield the carboxylate.

Procedure :

Ethyl 5-acetylthiophene-2-boronic acid is saponified with sodium hydroxide at 80°C for 2 hours. Acidification with hydrochloric acid precipitates the free carboxylic acid, which is then esterified with ethanol.

Challenges :

- Low Yield : The multistep process results in an overall yield of ~40%.

- Side Reactions : Competing deboronation may occur during hydrolysis.

Comparative Analysis of Methodologies

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acetylation | 68–72% | High selectivity; minimal byproducts | Requires strict temperature control |

| Gewald Reaction | 60–65% | One-pot synthesis; scalable | Limited to specific substrates |

| Oxidation-Esterification | 40–45% | Utilizes stable intermediates | Multistep; low overall yield |

| Knorr Synthesis | ~40% | Accesses boronic acid intermediates | Complex purification steps |

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-acetylthiophene-2-carboxylate, and how are they validated?

Answer:

The compound is typically synthesized via cyclocondensation or functionalization of thiophene precursors. For example, a common method involves refluxing a thiophene derivative (e.g., 5-acetylthiophene-2-carboxylic acid) with ethanol in the presence of dry HCl gas to esterify the carboxylic acid group . Validation includes monitoring reaction completion via TLC and characterizing the product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Comparative analysis with literature melting points and spectral data ensures structural fidelity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

Answer:

- ¹H NMR : Look for ester methyl protons (δ ~1.3–1.5 ppm, triplet) and ethyl group protons (δ ~4.2–4.4 ppm, quartet). The acetyl group’s methyl protons appear at δ ~2.5–2.7 ppm (singlet).

- IR : Strong C=O stretches for ester (~1740 cm⁻¹) and acetyl (~1680 cm⁻¹) groups.

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 212.23 g/mol) and fragmentation patterns consistent with ester cleavage .

Basic: What safety precautions are essential when handling this compound?

Answer:

Refer to Safety Data Sheets (SDS) for hazards such as skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert adsorbents. Storage conditions (e.g., 2–8°C, inert atmosphere) must align with stability data .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Catalyst Screening : Test acid catalysts (e.g., H₂SO₄ vs. HCl) for esterification efficiency.

- Temperature Control : Reflux at 80–90°C balances reactivity and side-product formation.

- Workup : Use sodium bicarbonate washes to remove excess acid and improve purity .

Advanced: How should researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-Validation : Compare NMR/IR data across multiple studies (e.g., δ values for acetyl groups in different solvents).

- Computational Modeling : Use DFT calculations to predict NMR shifts and match experimental data.

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) provides definitive structural confirmation .

Advanced: What crystallographic methods are used to determine the molecular structure of this compound?

Answer:

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Refinement : SHELXL refines parameters (e.g., bond lengths, angles) via least-squares minimization.

- Validation : Check R-factors (<5%) and residual electron density maps for errors .

Advanced: How can computational modeling predict reaction mechanisms involving this compound?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states.

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) to identify favorable pathways (e.g., ester hydrolysis vs. acetyl group substitution).

- Software : Gaussian or ORCA for simulations; visualize with VMD or PyMOL .

Advanced: What in silico methods assess the compound’s toxicity and environmental impact?

Answer:

- QSAR Models : Predict toxicity endpoints (e.g., LD₅₀) using platforms like OECD Toolbox.

- Molecular Docking : Screen for interactions with biological targets (e.g., cytochrome P450 enzymes).

- Environmental Fate : Use EPI Suite to estimate biodegradability and bioaccumulation potential .

Advanced: How do substituents on the thiophene ring influence regioselectivity in further functionalization?

Answer:

- Electron-Withdrawing Groups (EWGs) : The acetyl group directs electrophilic substitution to the 4-position via resonance deactivation.

- Steric Effects : Bulkier substituents (e.g., ethyl esters) may hinder reactions at adjacent positions.

- Experimental Design : Use competitive reactions with bromine or nitration agents to map reactivity .

Advanced: What experimental protocols evaluate the compound’s stability under varying conditions?

Answer:

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.

- Hydrolytic Stability : Monitor ester cleavage in acidic/basic buffers via HPLC.

- Photostability : Expose to UV light (254 nm) and track degradation products with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.